

Physical and chemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid HCl

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Compound of Interest

	<i>cis</i> -2-Amino-1-
Compound Name:	<i>cyclopentanecarboxylic acid</i>
	<i>hydrochloride</i>
Cat. No.:	B096623

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An In-depth Technical Guide to **cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride**

Introduction

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known by the CAS Number 18414-30-7, is a non-proteinogenic, constrained β -amino acid.^[1] Its rigid cyclopentane backbone makes it a valuable structural analogue of proline, serving as a pivotal building block in medicinal chemistry and drug development.^[1] This guide provides a comprehensive overview of its physical and chemical properties, biological applications, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of **cis-2-Amino-1-cyclopentanecarboxylic acid HCl** are summarized below. This data is crucial for its application in synthesis and experimental design.

Table 1: Chemical Identifiers

Property	Value
CAS Number	18414-30-7 [2] [3] [4]
Molecular Formula	C ₆ H ₁₁ NO ₂ ·HCl [5] [3]
Molecular Weight	165.62 g/mol [5] [3]
Synonyms	(1S,2R)-2-aminocyclopentane-1-carboxylic acid hydrochloride, Cispentacin
InChI Key	LVBDVNLIEHCCTP-JBUOLDKXSA-N [3]
SMILES String	Cl.N[C@H]1CCC[C@H]1C(O)=O [3]

Table 2: Physical Properties

Property	Value
Appearance	White crystalline powder [1]
Melting Point	199°C to 202°C [1]
Solubility	Soluble in water and methanol [1] [6]
Boiling Point	264.7°C at 760 mmHg (Predicted for free base) [6] [7]

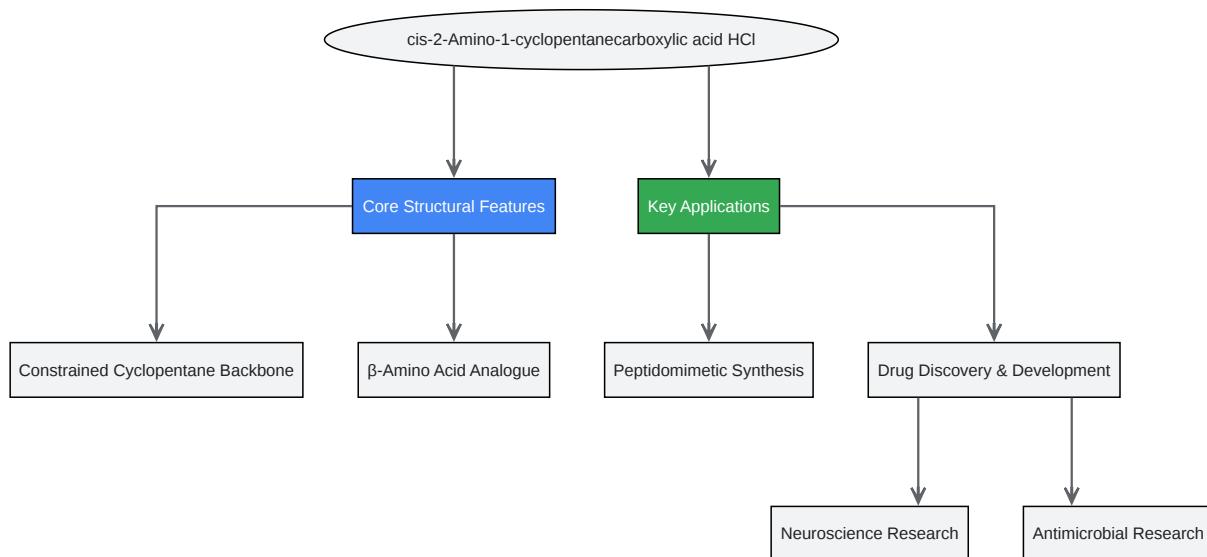
Biological Activity and Applications

cis-2-Amino-1-cyclopentanecarboxylic acid HCl is primarily utilized for its unique structure, which imparts enhanced conformational stability and resistance to enzymatic degradation when incorporated into peptides.[\[1\]](#)

- Peptidomimetics: Its main application is as a building block in the synthesis of peptide analogues. The constrained ring structure helps to create peptidomimetics with predictable and stable three-dimensional structures.[\[1\]](#)
- Pharmaceutical Research: The compound has been investigated for several potential therapeutic properties. Research indicates it may possess neuroprotective and antioxidant

activities, making it a candidate for studies related to neurodegenerative diseases.[1]

- Neurotransmitter Modulation: Due to its structural similarity to natural amino acids, it is used to develop analogues that can modulate neurotransmitter activity, with a particular focus on GABA (gamma-aminobutyric acid) receptor interactions.[1]
- Antimicrobial Studies: Some studies have reported potential antimicrobial properties associated with this compound.[1]



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Caption: Logical relationship between the core structure and applications.

Experimental Protocols

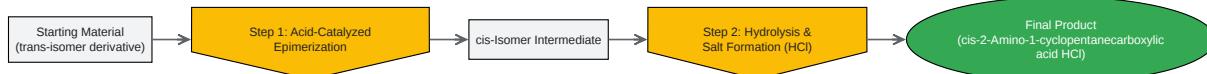
Synthesis Protocol

A well-documented method for synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid HCl involves a stereochemical inversion process starting from a trans-isomer.[1]

Objective: To synthesize the cis-isomer from the corresponding trans-1-amino-2-hydroxycyclopentane derivative.

Methodology:

- Acid-Catalyzed Epimerization: The starting material, a trans-1-amino-2-hydroxycyclopentane derivative, is treated with a strong acid such as sulfuric acid (H_2SO_4) or methanesulfonic acid. This step induces an inversion of the hydroxyl group's configuration, converting the trans-isomer to the cis-isomer.[\[1\]](#)
- Reaction Monitoring: The progress of the epimerization is monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
- Hydrolysis: Once the inversion is complete, the intermediate product is hydrolyzed under controlled conditions to remove any protecting groups and yield the cis-amino acid.
- Salt Formation: The resulting cis-2-Amino-1-cyclopentanecarboxylic acid is then treated with hydrochloric acid (HCl) to form the final hydrochloride salt.
- Purification: The final product is purified, typically through recrystallization, to achieve high purity (e.g., $\geq 98\%$). The solid is then washed and dried under vacuum.



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Caption: General workflow for the synthesis of the target compound.

Analytical Methodologies

The characterization of cis-2-Amino-1-cyclopentanecarboxylic acid HCl requires multiple analytical techniques to confirm its identity, purity, and structure.

Purity Analysis via HPLC:

- Objective: To determine the purity of the synthesized compound.
- Protocol: A reverse-phase HPLC method is typically employed.

- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Detection: UV detection at approximately 210 nm.
- Sample Preparation: The compound is dissolved in the mobile phase at a known concentration.
- Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak.

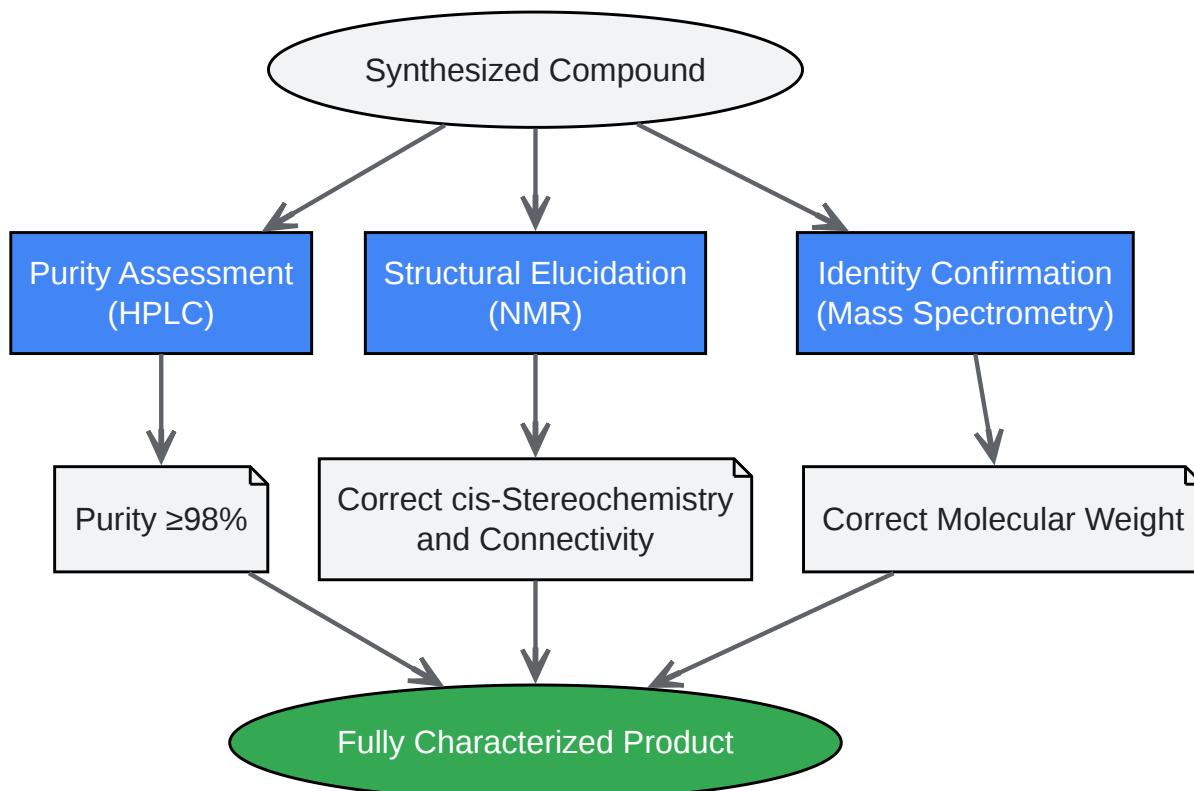
Structural Elucidation via NMR Spectroscopy:

- Objective: To confirm the chemical structure and stereochemistry.
- Protocol: ^1H NMR and ^{13}C NMR spectra are acquired.
 - Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D_2O or DMSO-d_6 .
 - Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ^1H NMR spectrum are analyzed to confirm the connectivity and the cis relationship between the amino and carboxylic acid groups. ^{13}C NMR provides information on the carbon skeleton.

Identity Confirmation via Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Protocol: Electrospray ionization (ESI) mass spectrometry is commonly used.
 - Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

- Analysis: In positive ion mode, the instrument will detect the protonated molecule $[M+H]^+$, where M is the free base. The expected m/z value would correspond to the molecular weight of $C_6H_{11}NO_2$ plus a proton.



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Caption: A typical workflow for the analytical characterization.

Safety and Handling

- Hazard Classifications: The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).^[3]
- Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and ensure adequate ventilation.^{[3][6]} In case of contact with eyes, rinse cautiously with water for several minutes.^[6]

- Storage: Store at room temperature away from light and moisture.[2][6]
- Usage: This product is intended for research purposes only and is not approved for human or veterinary use.[1][5]

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